molecular formula C25H29ClN4O B1675854 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol CAS No. 5201-88-7

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol

Cat. No. B1675854
CAS RN: 5201-88-7
M. Wt: 437 g/mol
InChI Key: UNJNCKMZXXZIBE-UHFFFAOYSA-N
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Description

This compound is a derivative of [(7-Chloroquinolin-4-yl)amino]chalcones . It is synthesized from the corresponding 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone . It has been evaluated for in vitro antimalarial and anticancer activity .


Synthesis Analysis

The compound is synthesized from the corresponding 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone . The most active compounds from the 3-substituted series displayed inhibitory values against heme cristallization .


Chemical Reactions Analysis

The compound has been evaluated for its in vitro antimalarial and anticancer activity . The most active compounds from the 3-substituted series displayed inhibitory values against heme cristallization .

Mechanism of Action

The compound’s antimalarial activity is linked to its inhibitory effect on heme cristallization . It also has a cytotoxic effect against humane prostate LNCaP tumor cells .

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O/c26-20-5-6-22-23(7-8-27-24(22)15-20)28-21-13-18(16-29-9-1-2-10-29)25(31)19(14-21)17-30-11-3-4-12-30/h5-8,13-15,31H,1-4,9-12,16-17H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJNCKMZXXZIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=C5C=CC(=CC5=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966344
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[(pyrrolidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol

CAS RN

5201-88-7
Record name M6407
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005201887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[(pyrrolidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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